2-[3-(Dimethylamino)propoxy]benzaldehyde
Description
2-[3-(Dimethylamino)propoxy]benzaldehyde (CAS 10429-30-8) is an ortho-substituted benzaldehyde derivative with a dimethylamino-propoxy side chain. Its molecular formula is C₁₂H₁₇NO₂ (molecular weight: 207.27 g/mol), and it is characterized by an aldehyde group at the ortho position relative to a 3-(dimethylamino)propoxy substituent . This compound is air-sensitive and requires storage at 2–8°C to maintain stability .
Structurally, the dimethylamino group imparts basicity, while the propoxy linker enhances solubility in polar solvents. It serves as a versatile intermediate in medicinal chemistry and materials science, particularly in synthesizing ligands for coordination chemistry or bioactive molecules .
Properties
IUPAC Name |
2-[3-(dimethylamino)propoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14/h3-4,6-7,10H,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHCOEWHRLVOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388163 | |
| Record name | 2-[3-(Dimethylamino)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10429-30-8 | |
| Record name | 2-[3-(Dimethylamino)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Dimethylamino)propoxy]benzaldehyde typically involves the reaction of salicylaldehyde with 3-(dimethylamino)propyl chloride hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Salicylaldehyde+3-(Dimethylamino)propyl chloride hydrochloride→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 2-[3-(Dimethylamino)propoxy]benzoic acid.
Reduction: 2-[3-(Dimethylamino)propoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Dimethylamino)propoxy]benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Benzaldehyde Ring
The position of the dimethylamino-propoxy substituent significantly influences physicochemical and functional properties. Key isomers include:
- Ortho vs. The para isomer (CAS 26934-35-0) is more commercially prevalent, with a dedicated market report forecasting regional demand in Europe, Asia, and North America .
Meta Isomer :
Compounds with Similar Functional Groups
Pyrrole-2-carbaldehyde Derivatives
Compounds like pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone (P2C3DBh) share a dimethylamino group but feature a pyrrole core instead of benzaldehyde. In vitro studies demonstrate potent constrictive effects on ileal smooth muscle (frequency: 0.48 ± 0.02 Hz; amplitude: 0.61 ± 0.7 g) .
Hydrochloride Derivatives
Derivatives like this compound hydrochloride (CAS 1049691-40-8) exhibit enhanced stability compared to the free base. These salts are available at ≥95% purity, indicating their utility in pharmaceutical synthesis .
Biological Activity
2-[3-(Dimethylamino)propoxy]benzaldehyde, a compound with significant potential in medicinal chemistry, has been investigated for its various biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17N1O2
- Molecular Weight : 207.27 g/mol
This compound features a benzaldehyde moiety substituted with a dimethylamino group and a propoxy chain, which contributes to its lipophilicity and ability to interact with biological membranes.
Antimicrobial Properties
Research has indicated that this compound exhibits considerable antimicrobial activity. In a study evaluating various derivatives for their antimicrobial effects, this compound was shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .
Case Study: Apoptotic Effects on HeLa Cells
A study reported that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells, with IC50 values determined to be around 25 µM. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment .
Table 2: Anticancer Activity in HeLa Cells
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 40 |
| 50 | 30 | 70 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the propoxy chain enhances membrane permeability. This dual action facilitates the modulation of various biochemical pathways leading to antimicrobial and anticancer effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
